- Homopurine RP-stereo-defined phosphorothioate analogs of DNA with hampered Watson-Crick base pairings form Hoogsteen paired parallel duplexes with (2'-OMe)-RNAs, Organic & Biomolecular Chemistry, 2019, 17(18), 4611-4620
Cas no 98056-69-0 (5'-O-Bis(4-methoxyphenyl)phenylmethyl-2'-deoxy-N-methyladenosine)
98056-69-0 structure
Product Name:5'-O-Bis(4-methoxyphenyl)phenylmethyl-2'-deoxy-N-methyladenosine
CAS番号:98056-69-0
MF:C32H33N5O5
メガワット:567.634927511215
MDL:MFCD00079127
CID:801559
PubChem ID:10897065
Update Time:2025-04-19
5'-O-Bis(4-methoxyphenyl)phenylmethyl-2'-deoxy-N-methyladenosine 化学的及び物理的性質
名前と識別子
-
- Adenosine,5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-methyl- (9CI)
- 5´-O-[Bis(4-methoxyphenyl)phenylmethyl]-2´-deoxy-N-methyladenosine
- (2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol
- (2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-(methylamino)purin-9-yl]oxolan-3-ol
- 2'-DEOXY-5'-O-DMT-N6-METHYLADENOSINE
- 5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-methyladenosine
- 5'-dimethoxytrityl-N6-methyl-2'-deoxyadenosine
- 5'-O-DMT-2'-deoxy-N-methyl-adenosine
- 5'-O-DMT-N6-methyl-2'-deoxyadenosine
- 5'-O-(DIMETHOXYTRITYL)-N6-METHYL-2'-DEOXYADENOSINE
- HG1043
- AB0088007
- 5'-O-Bis(4-methoxyphenyl)phenylmethyl-2'-deoxy-N-methyladenosine
- 98056-69-0
- PD167011
- DTXSID90447501
- HY-138604
- 5'-O-DMT-N6-Me-2'-dA
- AKOS024258313
- MFCD00079127
- (2R,3S,5R)-2-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-5-[6-(methylamino)-9H-purin-9-yl]oxolan-3-ol
- BS-29853
- AC-32203
- A858589
- CS-0159290
- J-700131
- 2-Chloroethyln-butylether
- 5'-DMT-N6-Me-2'-dA
- DA-70193
- 2 inverted exclamation marka-Deoxy-5 inverted exclamation marka-O-DMT-N6-methyladenosine
-
- MDL: MFCD00079127
- インチ: 1S/C32H33N5O5/c1-33-30-29-31(35-19-34-30)37(20-36-29)28-17-26(38)27(42-28)18-41-32(21-7-5-4-6-8-21,22-9-13-24(39-2)14-10-22)23-11-15-25(40-3)16-12-23/h4-16,19-20,26-28,38H,17-18H2,1-3H3,(H,33,34,35)/t26-,27+,28+/m0/s1
- InChIKey: OKZZBPBWGABLJR-UPRLRBBYSA-N
- ほほえんだ: O1[C@H](C[C@@H]([C@H]1COC(C1C=CC=CC=1)(C1C=CC(=CC=1)OC)C1C=CC(=CC=1)OC)O)N1C=NC2C(NC)=NC=NC1=2
計算された属性
- せいみつぶんしりょう: 567.24800
- どういたいしつりょう: 567.24816917g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 9
- 重原子数: 42
- 回転可能化学結合数: 10
- 複雑さ: 808
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 113
- ひょうめんでんか: 0
- 互変異性体の数: 3
じっけんとくせい
- 密度みつど: Not available
- ゆうかいてん: Not available
- ふってん: Not available
- フラッシュポイント: Not available
- PSA: 112.78000
- LogP: 4.61530
- じょうきあつ: Not available
5'-O-Bis(4-methoxyphenyl)phenylmethyl-2'-deoxy-N-methyladenosine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P280;P305+P351+P338
- セキュリティの説明: 24/25
- ちょぞうじょうけん:2-8 °C
5'-O-Bis(4-methoxyphenyl)phenylmethyl-2'-deoxy-N-methyladenosine 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019118339-5g |
(2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol |
98056-69-0 | 95% | 5g |
$400.00 | 2023-08-31 | |
| TRC | B489900-50mg |
5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-methyladenosine |
98056-69-0 | 50mg |
$ 253.00 | 2023-04-18 | ||
| TRC | B489900-500mg |
5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-methyladenosine |
98056-69-0 | 500mg |
$ 1918.00 | 2023-04-18 | ||
| Chemenu | CM138630-5g |
(2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol |
98056-69-0 | 95% | 5g |
$*** | 2023-05-29 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-283483-50mg |
2'-Deoxy-5'-O-DMT-N6-methyladenosine, |
98056-69-0 | 50mg |
¥1279.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-283483A-100mg |
2'-Deoxy-5'-O-DMT-N6-methyladenosine, |
98056-69-0 | 100mg |
¥2256.00 | 2023-09-05 | ||
| BAI LING WEI Technology Co., Ltd. | 151007-50MG |
2'-Deoxy-5'-O-dimethoxytrityl-N |
98056-69-0 | 98% | 50MG |
¥ 1826 | 2022-04-26 | |
| BAI LING WEI Technology Co., Ltd. | 151007-250MG |
2'-Deoxy-5'-O-dimethoxytrityl-N |
98056-69-0 | 98% | 250MG |
¥ 4235 | 2022-04-26 | |
| BAI LING WEI Technology Co., Ltd. | A01151007-50mg |
5'-O-Bis(4-methoxyphenyl)phenylmethyl-2'-deoxy-N-methyladenosine |
98056-69-0 | 98% | 50mg |
¥1826 | 2023-11-24 | |
| BAI LING WEI Technology Co., Ltd. | A01151007-250mg |
5'-O-Bis(4-methoxyphenyl)phenylmethyl-2'-deoxy-N-methyladenosine |
98056-69-0 | 98% | 250mg |
¥4235 | 2023-11-24 |
5'-O-Bis(4-methoxyphenyl)phenylmethyl-2'-deoxy-N-methyladenosine 合成方法
合成方法 1
はんのうじょうけん
1.1R:C5H5N, 6 h, rt
リファレンス
合成方法 2
はんのうじょうけん
1.1S:C5H5N
1.2R:Et3N, R:4-DMAP, S:C5H5N
1.2R:Et3N, R:4-DMAP, S:C5H5N
リファレンス
- Novel Antagonists Acting at the P2Y1 Purinergic Receptor: Synthesis and Conformational Analysis Using Potentiometric and Nuclear Magnetic Resonance Titration Techniques, Journal of Medicinal Chemistry, 2002, 45(4), 962-972
合成方法 3
はんのうじょうけん
1.1R:MeI
2.1R:NaOH
3.1S:C5H5N
2.1R:NaOH
3.1S:C5H5N
リファレンス
- Chemical synthesis of oligonucleotides containing N6-methyladenine residues in the GATC site, Helvetica Chimica Acta, 1986, 69(5), 1034-40
5'-O-Bis(4-methoxyphenyl)phenylmethyl-2'-deoxy-N-methyladenosine Raw materials
5'-O-Bis(4-methoxyphenyl)phenylmethyl-2'-deoxy-N-methyladenosine Preparation Products
5'-O-Bis(4-methoxyphenyl)phenylmethyl-2'-deoxy-N-methyladenosine サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:98056-69-0)5'-O-Bis(4-methoxyphenyl)phenylmethyl-2'-deoxy-N-methyladenosine
注文番号:A858589
在庫ステータス:in Stock
はかる:100mg
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 08:13
価格 ($):248.0
Email:sales@amadischem.com
NewCan Biotech Limited
ゴールドメンバー
(CAS:98056-69-0)5-O-DMT-N6-Methyl-2'-deoxyadenosine
注文番号:NC14421
在庫ステータス:
はかる:10g
清らかである:97%
最終更新された価格情報:Friday, 18 July 2025 16:00
価格 ($):Price inquiry
Email:sales@newcanbio.com
5'-O-Bis(4-methoxyphenyl)phenylmethyl-2'-deoxy-N-methyladenosine 関連文献
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
-
3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
98056-69-0 (5'-O-Bis(4-methoxyphenyl)phenylmethyl-2'-deoxy-N-methyladenosine) 関連製品
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)